molecular formula C8H18ClNO B6217901 [1-(dimethylamino)cyclopentyl]methanol hydrochloride CAS No. 2751620-30-9

[1-(dimethylamino)cyclopentyl]methanol hydrochloride

Cat. No. B6217901
CAS RN: 2751620-30-9
M. Wt: 179.7
InChI Key:
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Description

1-(Dimethylamino)cyclopentyl]methanol hydrochloride (DCM) is a chemical compound that has been studied extensively due to its potential applications in scientific research. DCM is a cyclic ether with a wide range of properties and characteristics, which make it an attractive molecule for a variety of applications. DCM is a versatile compound that has been used in a number of laboratory experiments and research studies, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

[1-(dimethylamino)cyclopentyl]methanol hydrochloride is a versatile compound that has been used in a number of laboratory experiments and research studies. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. Additionally, [1-(dimethylamino)cyclopentyl]methanol hydrochloride has been used in the study of enzyme kinetics, as well as in the study of membrane proteins. [1-(dimethylamino)cyclopentyl]methanol hydrochloride has also been used in the study of drug metabolism, as well as in the study of receptor-ligand interactions.

Mechanism of Action

[1-(dimethylamino)cyclopentyl]methanol hydrochloride is believed to act as an agonist at certain receptor sites in the body, such as the NMDA receptor. It is thought to interact with the receptor and activate it, leading to a cascade of biochemical and physiological responses. Additionally, [1-(dimethylamino)cyclopentyl]methanol hydrochloride is thought to interact with other molecules, such as enzymes, to modulate their activity.
Biochemical and Physiological Effects
[1-(dimethylamino)cyclopentyl]methanol hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to have neuroprotective effects, and has been used to treat a number of neurological conditions, such as Parkinson’s disease and Alzheimer’s disease. Additionally, [1-(dimethylamino)cyclopentyl]methanol hydrochloride has been found to have anti-inflammatory and analgesic effects, and has been used to treat a variety of pain conditions.

Advantages and Limitations for Lab Experiments

[1-(dimethylamino)cyclopentyl]methanol hydrochloride has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of properties and characteristics that make it suitable for a variety of applications. Additionally, [1-(dimethylamino)cyclopentyl]methanol hydrochloride is relatively stable and can be stored for long periods of time without significant degradation. However, [1-(dimethylamino)cyclopentyl]methanol hydrochloride is toxic and should be handled with care.

Future Directions

[1-(dimethylamino)cyclopentyl]methanol hydrochloride has a number of potential applications in scientific research. It could be used to study the mechanism of action of various drugs, as well as to study the interaction between drugs and receptors. Additionally, [1-(dimethylamino)cyclopentyl]methanol hydrochloride could be used to study the structure and function of various proteins, as well as to study the structure and function of various enzymes. Finally, [1-(dimethylamino)cyclopentyl]methanol hydrochloride could be used to study the effects of various drugs on the body, as well as to study the effects of various drugs on the brain.

Synthesis Methods

[1-(dimethylamino)cyclopentyl]methanol hydrochloride is synthesized from 1-bromocyclopentane and dimethylamine using an SN2 reaction. The reaction occurs in two steps: first, the 1-bromocyclopentane reacts with dimethylamine to produce a tertiary amine, and then the tertiary amine is deprotonated to form [1-(dimethylamino)cyclopentyl]methanol hydrochloride. The reaction can be catalyzed by a variety of acids, such as hydrochloric acid, sulfuric acid, or phosphoric acid. The reaction is typically carried out in a solvent, such as ethanol, to facilitate the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(dimethylamino)cyclopentyl]methanol hydrochloride involves the reaction of cyclopentanone with dimethylamine followed by reduction with sodium borohydride and quenching with hydrochloric acid.", "Starting Materials": [ "Cyclopentanone", "Dimethylamine", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with dimethylamine in methanol and diethyl ether to form [1-(dimethylamino)cyclopentyl]methanol.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the ketone group to an alcohol.", "Step 3: The reaction is quenched with hydrochloric acid to form [1-(dimethylamino)cyclopentyl]methanol hydrochloride." ] }

CAS RN

2751620-30-9

Molecular Formula

C8H18ClNO

Molecular Weight

179.7

Purity

95

Origin of Product

United States

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